Vismodegib

Beschreibung

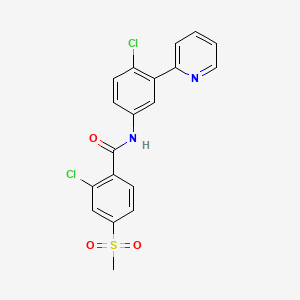

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O3S/c1-27(25,26)13-6-7-14(17(21)11-13)19(24)23-12-5-8-16(20)15(10-12)18-4-2-3-9-22-18/h2-11H,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQMGSKTAYIVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236689 | |

| Record name | Vismodegib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, solubility is pH dependent wtih 0.1 mg/mL at pH 7 and 0.99 mg/mL at pH 11 | |

| Record name | Vismodegib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vismodegib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline | |

CAS No. |

879085-55-9 | |

| Record name | Vismodegib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879085-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vismodegib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879085559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vismodegib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vismodegib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vismodegib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl) benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VISMODEGIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X868M3DS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vismodegib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Vismodegib's Mechanism of Action in Hedgehog Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vismodegib is a first-in-class, orally bioavailable small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation.[1][2][3] In adults, aberrant reactivation of this pathway is a key driver in the pathogenesis of several cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[2][4] this compound exerts its therapeutic effect by selectively binding to and inhibiting Smoothened (SMO), a G-protein-coupled receptor that is a central transducer of the Hh signal.[5][6] This guide provides a comprehensive technical overview of this compound's mechanism of action, including its interaction with SMO, its impact on downstream signaling, quantitative data on its activity, detailed experimental protocols for its characterization, and mechanisms of resistance.

The Hedgehog Signaling Pathway: A Primer

The Hedgehog signaling pathway is a highly conserved signal transduction cascade. Its core components include the Hedgehog ligands (Sonic, Indian, and Desert Hedgehog), the transmembrane receptor Patched-1 (PTCH1), the seven-transmembrane protein Smoothened (SMO), and the glioma-associated oncogene (GLI) family of transcription factors.[1][7]

Pathway "Off" State

In the absence of a Hedgehog ligand, PTCH1 tonically inhibits the activity of SMO, preventing its localization to the primary cilium.[7] This allows for the formation of a cytoplasmic complex containing Suppressor of Fused (SUFU) and GLI proteins. Within this complex, GLI proteins are phosphorylated and subsequently cleaved into a truncated repressor form (GLI-R), which translocates to the nucleus and represses the transcription of Hh target genes.[8]

Pathway "On" State

Binding of a Hedgehog ligand to PTCH1 alleviates its inhibition of SMO.[7] SMO then translocates to the primary cilium, where it becomes activated.[7] Activated SMO leads to the dissociation of the SUFU-GLI complex, preventing the proteolytic cleavage of GLI proteins.[8] The full-length activator form of GLI (GLI-A) then translocates to the nucleus and induces the transcription of target genes that promote cell proliferation, survival, and differentiation.[1]

This compound's Molecular Mechanism of Action

This compound is a competitive inhibitor of the SMO receptor.[2] By directly binding to SMO, this compound prevents the conformational changes necessary for its activation, effectively locking the Hedgehog pathway in the "off" state, even in the presence of activating mutations in PTCH1.[5][6]

Binding to the Smoothened Receptor

This compound binds to a deep, hydrophobic pocket within the seven-transmembrane domain of SMO.[1][9] This binding is allosteric and induces significant conformational changes in the receptor, particularly in the transmembrane helices TM5, TM6, and TM7.[1] These structural rearrangements prevent the binding of cholesterol, a proposed endogenous activator of SMO, to its binding site in the cysteine-rich domain (CRD) of the receptor.[1] Key residues within the SMO binding pocket that are critical for the interaction with this compound include Arginine 400, Aspartic acid 473, and Glutamic acid 518.[5][9]

Downstream Effects of SMO Inhibition

By inhibiting SMO, this compound prevents the activation and nuclear translocation of GLI transcription factors.[1] This leads to a significant reduction in the expression of Hh target genes, including GLI1, PTCH1, and various cyclins and anti-apoptotic proteins.[10][11] The downregulation of these genes ultimately results in the inhibition of tumor cell proliferation and survival.[11]

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Hedgehog Pathway Inhibition) | 3 nM | Cell-based reporter assay | [12][13] |

| IC50 (P-glycoprotein Inhibition) | 3.0 µM | Cell-free assay | [12][13] |

| IC50 (ABCG2 Inhibition) | 1.4 µM | Cell-free assay | [12][13] |

| IC50 (Gli1 Inhibition in Medulloblastoma Allograft) | 0.165 µM | In vivo PK/PD model | [10] |

| IC50 (Gli1 Inhibition in Colorectal Cancer Xenograft) | 0.267 µM | In vivo PK/PD model | [10] |

| Binding Dissociation Constant (KD) to AAG | 13 µM | Surface Plasmon Resonance | [8] |

| Binding Dissociation Constant (KD) to HSA | 120 µM | Surface Plasmon Resonance | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the SMO receptor.[14][15]

Protocol:

-

Membrane Preparation: Cell membranes expressing the SMO receptor are prepared by homogenization and differential centrifugation. The protein concentration of the membrane preparation is determined using a BCA assay.[14]

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a radiolabeled ligand that binds to SMO (e.g., ³H-cyclopamine), and varying concentrations of this compound.[14]

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.[14]

-

Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate bound from unbound radioligand. The filters are then washed with ice-cold buffer.[14]

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.[14]

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding. The IC50 value for this compound is determined by fitting the data to a competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[14]

GLI1 Expression Assay (qRT-PCR)

This assay measures the effect of this compound on the expression of the downstream target gene GLI1.[11][16]

Protocol:

-

Cell Culture and Treatment: Cancer cells with an activated Hedgehog pathway are cultured and treated with varying concentrations of this compound for a specified period.[11]

-

RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.[11]

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[11]

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for GLI1 and a housekeeping gene (e.g., GAPDH) for normalization.[11]

-

Data Analysis: The relative expression of GLI1 is calculated using the ΔΔCt method. The results are expressed as the fold change in GLI1 expression in this compound-treated cells compared to vehicle-treated control cells.[11]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in an animal model.[10]

Protocol:

-

Tumor Implantation: Human tumor cells (e.g., medulloblastoma or colorectal cancer) are implanted subcutaneously into immunocompromised mice.[10]

-

Treatment: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. The treatment group receives daily oral doses of this compound, while the control group receives a vehicle.[10]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.[10]

-

Pharmacodynamic Analysis: At the end of the study, tumors and plasma are collected for pharmacodynamic analysis, such as measuring the levels of this compound and the expression of Gli1 mRNA.[10]

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment group to the control group. The relationship between drug exposure and the pharmacodynamic response is modeled to determine parameters such as the in vivo IC50.[10]

Mechanisms of Resistance to this compound

Despite its efficacy, resistance to this compound can develop, primarily through two main mechanisms.

On-Target Resistance: SMO Mutations

The most common mechanism of acquired resistance involves the emergence of mutations in the SMO gene.[5][6][17] These mutations can be classified into two main categories:

-

Drug-Binding Pocket Mutations: These mutations occur in residues that directly interact with this compound, sterically hindering its binding. A well-characterized example is the D473H/Y mutation.[5][9][18]

-

Allosteric and Activating Mutations: These mutations occur outside the drug-binding pocket and either allosterically alter the conformation of the binding site to reduce drug affinity (e.g., G497W) or constitutively activate the SMO receptor, rendering it less sensitive to inhibition (e.g., W535L).[5][19][20]

Downstream Pathway Reactivation

In some cases, resistance can occur through alterations in components of the Hedgehog pathway downstream of SMO. These include:

-

GLI2 Amplification: Increased copy number of the GLI2 gene can lead to overexpression of the GLI2 transcription factor, driving pathway activation despite SMO inhibition.[2]

-

SUFU Loss-of-Function Mutations: Inactivating mutations in the SUFU gene, a negative regulator of GLI, can also lead to constitutive pathway activation.[2]

Visualizing the Mechanism of Action

Hedgehog Signaling Pathway (Inactive State)

References

- 1. Deciphering the Allosteric Effect of Antagonist this compound on Smoothened Receptor Deactivation Using Metadynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Profile of this compound and its potential in the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Smoothened (SMO) receptor mutations dictate resistance to this compound in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Smoothened (SMO) receptor mutations dictate resistance to this compound in basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of Hedgehog Pathway Inhibitor this compound (GDC-0449) in Patients with Locally Advanced or Metastatic Solid Tumors: the Role of Alpha-1-Acid Glycoprotein Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Smoothened antagonist GDC-0449 (this compound) inhibits proliferation and triggers apoptosis in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Discovery and Development of Vismodegib (GDC-0449): A Targeted Approach to Hedgehog Pathway-Driven Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vismodegib (GDC-0449), marketed as Erivedge®, represents a landmark achievement in targeted cancer therapy as the first Hedgehog (Hh) signaling pathway inhibitor approved by the U.S. Food and Drug Administration (FDA).[1][2] Its development has provided a crucial therapeutic option for patients with advanced basal cell carcinoma (BCC), a disease intimately linked to aberrant Hh pathway activation.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical validation, and clinical development of this compound, intended for professionals in the field of oncology and drug development.

The Hedgehog signaling pathway is a critical regulator of cellular growth and differentiation during embryogenesis.[4] While largely quiescent in adult tissues, its reactivation has been implicated in the pathogenesis of several cancers, most notably basal cell carcinoma, where mutations in Hh pathway components are found in over 90% of cases.[5] The discovery of this compound was born from a deep understanding of this pathway's role in tumorigenesis, tracing its conceptual origins to observations of cyclopia in lambs exposed to the natural Hh pathway inhibitor, cyclopamine.[6]

Discovery History

The journey to this compound began with a high-throughput screening of a small-molecule compound library to identify inhibitors of the Hh pathway.[5] This effort was part of a collaboration between Genentech and Curis, Inc.[3][7] The initial lead compounds underwent extensive medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of GDC-0449.[5] This molecule, a 2-arylpyridine, was selected for further development based on its promising preclinical profile.[8]

Mechanism of Action

This compound is a potent and selective small-molecule inhibitor of the Hedgehog signaling pathway.[4] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched-1 (PTCH1).[4] In the absence of a ligand, PTCH1 represses the activity of Smoothened (SMO), a G-protein-coupled receptor-like protein.[5] Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to activate a downstream signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[5] Activated GLI proteins then drive the expression of target genes involved in cell proliferation, survival, and differentiation.[5]

In many cancers, particularly BCC, the Hh pathway is constitutively activated due to loss-of-function mutations in PTCH1 or activating mutations in SMO.[4] this compound exerts its therapeutic effect by binding directly to and inhibiting the SMO protein, thereby blocking the downstream signaling cascade regardless of the status of PTCH1.[4] This targeted inhibition prevents the activation of GLI transcription factors and the subsequent expression of genes that promote tumor growth.[4]

Caption: Hedgehog Signaling Pathway and this compound's Mechanism of Action.

Preclinical Development

This compound demonstrated potent and selective inhibition of the Hh pathway in a variety of preclinical models. Its activity was first characterized in cell-based assays and subsequently confirmed in animal models of Hh-driven cancers.

In Vitro Studies

The inhibitory activity of this compound was quantified using a range of in vitro assays. A key system was a human palatal mesenchymal cell line (HEPM) engineered to stably express a GLI-responsive luciferase reporter gene. In this assay, this compound demonstrated a half-maximal effective concentration (EC50) of 2.8 nmol/L. Additional studies in various cell lines and using different methods to activate the Hh pathway consistently showed potent inhibition by this compound.

Table 1: Preclinical Profile of this compound (GDC-0449)

| Assay/Model | Parameter | Value | Reference(s) |

| GLI-responsive luciferase reporter (HEPM cells) | EC50 | 2.8 nmol/L | [9] |

| GLI1 Inhibition (Ptch+/- medulloblastoma model) | IC50 | 0.165 µmol/L (±11.5%) | [10][11] |

| GLI1 Inhibition (D5123 CRC xenograft model) | IC50 | 0.267 µmol/L (±4.83%) | [10][11] |

| SMO Binding (HEK293T cells, SMO WT) | Binding Affinity (IC50) | 7.62 nmol/L | [1] |

In Vivo Studies

The anti-tumor activity of this compound was evaluated in several preclinical cancer models. A pivotal model was the Ptch+/- allograft model of medulloblastoma, which harbors a mutational activation of the Hh pathway. In this model, oral dosing of this compound at ≥25 mg/kg resulted in tumor regressions.[10][11] this compound also demonstrated tumor growth inhibition in patient-derived colorectal cancer (CRC) xenograft models that rely on ligand-dependent paracrine Hh signaling.[10][11]

Table 2: Pharmacokinetics of this compound in Preclinical Models (Single Oral Dose in Mice)

| Dose (mg/kg) | AUC (µmol/L*hr) | Cmax (µmol/L) | tmax (hr) | t1/2 (hr) | Reference(s) |

| 5 | 1.8 | 0.1 | 8.0 | 4.9 | [10][12] |

| 15 | 19 | 1.0 | 8.0 | 11.0 | [10][12] |

| 50 | 180 | 6.0 | 12.0 | 20.0 | [10][12] |

| 100 | 540 | 12.0 | 24.0 | 25.3 | [10][12] |

Experimental Protocols

GLI-Luciferase Reporter Assay

This assay is designed to quantify the activity of the Hedgehog pathway by measuring the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.

-

Cell Culture: NIH3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (e.g., Shh-LIGHT2 cells) are cultured to confluency in a 96-well plate.[3]

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for 1-2 hours.[5]

-

Pathway Activation: The Hedgehog pathway is activated by adding a recombinant Shh agonist (e.g., 1 µg/ml) to the cell culture medium.[5]

-

Incubation: The plate is incubated for 24 to 30 hours at 37°C in a 5% CO2 incubator.[5]

-

Lysis and Luminescence Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for cell viability and transfection efficiency.[5]

Ptch+/- Allograft Medulloblastoma Model

This in vivo model utilizes tumors derived from Ptch1+/- mice, which spontaneously develop medulloblastoma due to constitutive Hh pathway activation, providing a clinically relevant system to test SMO inhibitors.

-

Tumor Implantation: Medulloblastoma tissue from a Ptch1+/- mouse is allografted subcutaneously into immunodeficient mice (e.g., CD-1 nude mice).[10][13]

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[10]

-

Drug Administration: this compound is administered orally once daily at specified doses (e.g., 0.3–75 mg/kg). The vehicle control group receives the formulation vehicle.[10]

-

Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).[10]

-

Endpoint Analysis: At the end of the study, tumors are harvested for pharmacodynamic analysis, such as measuring the mRNA levels of Hh target genes like Gli1 via quantitative PCR to confirm pathway inhibition.[14]

Clinical Development

The clinical development of this compound focused on patient populations with cancers known to be driven by Hh pathway dysregulation, primarily advanced basal cell carcinoma.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patient‐derived xenograft model in colorectal cancer basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. web.stanford.edu [web.stanford.edu]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Deciphering the Allosteric Effect of Antagonist this compound on Smoothened Receptor Deactivation Using Metadynamics Simulation [frontiersin.org]

- 9. Modeling pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound as First-Line Treatment of Mutated Sonic Hedgehog Pathway in Adult Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Patient-derived xenograft models for personalized medicine in colorectal cancer | springermedizin.de [springermedizin.de]

- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 14. aacrjournals.org [aacrjournals.org]

initial studies of Vismodegib in medulloblastoma models

An In-depth Technical Guide to the Initial Studies of Vismodegib in Medulloblastoma Models

Introduction

Medulloblastoma is the most prevalent malignant brain tumor in children, arising in the cerebellum.[1][2] A significant subset of these tumors, approximately 30%, is driven by aberrant activation of the Sonic Hedgehog (SHH) signaling pathway.[2][3] This pathway, normally crucial for embryonic development, becomes a key oncogenic driver when inappropriately reactivated, promoting cell proliferation and survival.[3][4] this compound (GDC-0449) emerged as a first-in-class, orally bioavailable small molecule inhibitor designed to target this pathway, offering a promising targeted therapeutic strategy.[5][6] This guide provides a detailed overview of the foundational preclinical studies that established the therapeutic potential of this compound in medulloblastoma models.

The Sonic Hedgehog (SHH) Signaling Pathway and this compound's Mechanism of Action

The SHH pathway is a tightly regulated signaling cascade. In its "off" state, the transmembrane receptor Patched1 (PTCH1) inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[4][7] This allows for the formation of a complex that promotes the proteolytic cleavage of GLI transcription factors into their repressor forms.

Upon binding of the SHH ligand to PTCH1, the inhibition on SMO is lifted.[7][8][9] Activated SMO then prevents the processing of GLI proteins into repressors, leading to their accumulation as transcriptional activators.[9] These activated GLI proteins (GLI1, GLI2) translocate to the nucleus to induce the expression of target genes that drive cell proliferation and survival, such as GLI1 itself, PTCH1, MYCN, and the anti-apoptotic factor Bcl2.[1][9][10][11]

This compound's mechanism of action is the direct inhibition of SMO.[2][4][9] By binding to SMO, this compound prevents its activation, effectively locking the pathway in its "off" state and suppressing the downstream transcriptional program that drives tumor growth.[7][11]

Quantitative Data Summary

Initial preclinical studies quantified this compound's effectiveness both in vitro against medulloblastoma cell lines and in vivo in mouse models. The data consistently demonstrated potent, dose-dependent anti-tumor activity.

Table 1: In Vitro Efficacy of this compound in Medulloblastoma Cell Lines

| Cell Line | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| Hedgehog Pathway | Cell-free assay | IC50 | 3 nM | [6][12] |

| Daoy (SHH-driven) | MTT Assay | IC50 | 52 - 84 µM | [5] |

| Daoy | MTT Assay | Viability Reduction | Significant at 50, 80, 100, 150 µM | [11] |

| HD-MB03 (MYC-driven) | GLI1 Expression | IC50 | >80 µM |[5] |

Note: The significant difference between the biochemical IC50 for pathway inhibition and the cellular IC50 for growth inhibition highlights the complexity of translating pathway blockade into cytotoxic effects.

Table 2: In Vivo Efficacy of this compound in Medulloblastoma Xenograft Models

| Model Type | Dosing Regimen | Endpoint | Result | Reference |

|---|---|---|---|---|

| Ptch+/- Allograft | ≥25 mg/kg, once daily | Tumor Volume | Tumor Regression | [6][13] |

| Ptch+/- Allograft | 50 mg/kg, once daily | Tumor Volume | Efficacy identical to MK-4101 | [14] |

| Patient-Derived Xenograft (D5123) | up to 92 mg/kg, twice daily | Tumor Volume | 52% Maximal Tumor Growth Inhibition | [13] |

| Patient-Derived Xenograft (1040830) | up to 92 mg/kg, twice daily | Tumor Volume | 69% Maximal Tumor Growth Inhibition | [13] |

| MYC-amplified Xenograft (NSG mice) | Combination w/ BEZ235 or Cisplatin | Survival | Significantly increased survival |[5] |

Table 3: Molecular Effects of this compound in DAOY Medulloblastoma Cells

| Gene/Protein | Effect of this compound | Method | Reference |

|---|---|---|---|

| SMO | Expression Decreased | RT-PCR, Immunofluorescence | [11] |

| Gli1 | Expression Decreased | RT-PCR, Immunofluorescence | [11] |

| MYCN | Expression Decreased | RT-PCR, Immunofluorescence | [11] |

| Bcl2 | Expression Decreased | RT-PCR | [11] |

| Bax | Expression Increased | RT-PCR | [11] |

| p53 | Expression Increased | RT-PCR |[11] |

Experimental Protocols

Detailed methodologies were crucial for establishing the preclinical proof-of-concept for this compound. Below are representative protocols synthesized from the initial studies.

In Vitro Methodologies

-

Cell Culture:

-

Cell Lines: Human medulloblastoma cell lines, such as the SHH-dependent DAOY line, were commonly used.[11]

-

Media: Cells were cultured in standard media like Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[11]

-

-

Cell Viability and Proliferation Assays (MTT Assay):

-

Seeding: DAOY cells were seeded into 96-well plates at a specified density (e.g., 3 x 10³ cells per well).[15]

-

Treatment: After allowing cells to attach, they were treated with increasing concentrations of this compound (e.g., 1-100 µM) or vehicle control (DMSO).[5]

-

Incubation: Cells were incubated for a defined period, typically 24, 48, or 72 hours.[5][11]

-

Measurement: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well. Viable cells with active mitochondrial reductase convert the MTT to formazan crystals. After a few hours, the crystals were solubilized, and the absorbance was read on a microplate reader to determine the percentage of cell viability relative to the vehicle control.[11]

-

-

Gene Expression Analysis (Real-Time PCR):

-

Treatment: Cells were treated with various doses of this compound for 24 or 48 hours.[11]

-

RNA Extraction: Total RNA was isolated from the treated and control cells.

-

cDNA Synthesis: Reverse transcription was performed to synthesize complementary DNA (cDNA).

-

qPCR: Real-time PCR was conducted using specific primers for target genes (e.g., SMO, Gli1, MYCN, Bcl2, Bax, p53) and a housekeeping gene for normalization. The relative expression levels were calculated to determine the effect of this compound on the SHH pathway and apoptosis-related genes.[11]

-

In Vivo Methodologies

-

Animal Models:

-

Allograft Models: Genetically engineered mouse models, such as those derived from Ptch1+/- mice which spontaneously develop medulloblastoma, were used to test efficacy in a tumor microenvironment with an intact immune system.[13][14]

-

Xenograft Models: Patient-derived xenografts (PDXs) or cell line-derived xenografts (e.g., using DAOY cells) were established by subcutaneously or orthotopically implanting tumor cells/fragments into immunocompromised mice (e.g., NSG mice).[5][13]

-

-

Drug Administration and Dosing:

-

Efficacy Evaluation:

-

Tumor Measurement: Tumor dimensions were measured regularly (e.g., twice weekly) with calipers, and tumor volume was calculated. Tumor growth inhibition or regression was determined by comparing the tumor volumes of treated groups to the control group.[13]

-

Survival Analysis: In some studies, mice were monitored until a predetermined endpoint (e.g., tumor size of 2 cm³), and Kaplan-Meier survival curves were generated to assess the impact on overall survival.[5]

-

Pharmacodynamic Analysis: To confirm target engagement, tumors were sometimes explanted after treatment to measure the mRNA levels of pathway-related genes like Gli1.[14]

-

Mechanism of Anti-Tumor Effect

The anti-tumor activity of this compound in medulloblastoma models is a direct consequence of its targeted inhibition of the SHH pathway. By blocking SMO, this compound initiates a cascade of molecular events that shift the cellular balance from proliferation and survival towards growth arrest and apoptosis.

Conclusion

The initial preclinical studies of this compound in medulloblastoma models were instrumental in validating the therapeutic potential of targeting the Sonic Hedgehog pathway. In vitro experiments on SHH-dependent cell lines like DAOY demonstrated that this compound could effectively inhibit cell viability and modulate key downstream genes related to proliferation and apoptosis.[11] These findings were successfully translated into in vivo settings, where oral administration of this compound led to significant tumor growth inhibition and even regression in both allograft and patient-derived xenograft models.[6][13] Together, this body of research provided a robust, data-driven rationale for advancing this compound into clinical trials for patients with SHH-subgroup medulloblastoma, heralding a new era of targeted therapy for this devastating disease.[2][16]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeted therapy shows effectiveness against a subtype of the brain tumor medulloblastoma - St. Jude Children’s Research Hospital [stjude.org]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Improved therapy for medulloblastoma: targeting hedgehog and PI3K-mTOR signaling pathways in combination with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound as First-Line Treatment of Mutated Sonic Hedgehog Pathway in Adult Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The developmental stage of the medulloblastoma cell-of-origin restricts Sonic hedgehog pathway usage and drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Hedgehog Signaling Promotes Medulloblastoma Survival via BclII - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bcn.iums.ac.ir [bcn.iums.ac.ir]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Activation of AMPK sensitizes medulloblastoma to this compound and overcomes this compound‐resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phase-I study of this compound in children with recurrent or refractory medulloblastoma: a Pediatric Brain Tumor Consortium (PBTC) study - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of Vismodegib's Interaction with the Smoothened Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural biology of the Smoothened (SMO) receptor in complex with Vismodegib, a pivotal inhibitor of the Hedgehog (Hh) signaling pathway and a therapeutic agent for certain cancers. This document provides a comprehensive overview of the binding mechanism, the conformational changes induced in the receptor, and the experimental methodologies employed to elucidate these structural details. All quantitative data are summarized for comparative analysis, and key signaling and experimental workflows are visualized using Graphviz diagrams.

Introduction to the Smoothened Receptor and this compound

The Smoothened (SMO) receptor is a class F G-protein-coupled receptor (GPCR) that plays a central role in the Hedgehog signaling pathway.[1] This pathway is crucial during embryonic development and is largely quiescent in adult tissues.[2] Aberrant activation of the Hh pathway, often due to mutations in the tumor suppressor Patched (PTCH1) or activating mutations in SMO itself, is implicated in the pathogenesis of various cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[2]

This compound (GDC-0449) is a first-in-class, FDA-approved small-molecule inhibitor that targets the SMO receptor.[3][4] By binding to and inhibiting SMO, this compound effectively blocks the downstream signaling cascade, leading to the suppression of tumor growth.[4] Understanding the precise structural and molecular interactions between this compound and SMO is paramount for the development of next-generation inhibitors and for overcoming mechanisms of drug resistance.

The Hedgehog Signaling Pathway and the Role of SMO

In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the transmembrane protein PTCH1 inhibits SMO, preventing its localization to the primary cilium and keeping the signaling pathway inactive.[2] Upon binding of SHH to PTCH1, this inhibition is relieved, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade that results in the activation of the GLI family of transcription factors.[5] Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[5] this compound acts by directly binding to SMO, locking it in an inactive conformation and thereby preventing the downstream activation of GLI transcription factors, even in the presence of activating mutations in PTCH1.[4]

Caption: Hedgehog signaling pathway activation and inhibition by this compound.

Structural Basis of this compound Binding to SMO

The crystal structure of human SMO in complex with this compound (PDB ID: 5L7I) reveals that the inhibitor binds to a deep hydrophobic pocket within the seven-transmembrane (7TM) domain of the receptor.[6] This binding site is allosteric, meaning it is distinct from the site where the endogenous ligand, cholesterol, is thought to bind in the extracellular cysteine-rich domain (CRD).[6]

This compound is stabilized within the binding pocket through a network of hydrophobic interactions and hydrogen bonds.[6] The pyrimidine and chloro-benzyl rings of this compound are buried deep within the TMD core. A key interaction involves a hydrogen bond between the amide of this compound and the side chain of Tyr394. Other residues lining the binding pocket and making significant van der Waals contacts include Trp281, Val329, Tyr394, Arg400, and Phe484.

Binding of this compound induces a significant conformational change in SMO, locking it in an inactive state.[6] This conformational change is propagated from the TMD to the extracellular domains. Specifically, the upper part of transmembrane helix 6 (TM6) moves approximately 15° towards the linker domain (LD) and the CRD.[6] This movement results in a rotational shift of the CRD and allows the extracellular loop 3 (ECL3) to intrude into the sterol-binding groove of the CRD, leading to the loss of cholesterol from this site.[6] This allosteric communication between the TMD and CRD provides a structural explanation for how this compound inhibits SMO activity.

Quantitative Analysis of this compound-SMO Interaction

The binding affinity of this compound for the SMO receptor has been quantified using various biophysical and cell-based assays. The data highlight the high potency of this compound and the impact of resistance-conferring mutations.

Table 1: Binding Affinity and Inhibitory Potency of this compound against Wild-Type SMO

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 3 nM | Cell-free assay | [7] |

| IC50 | 80 nM | Gli-luciferase reporter assay in SMO-overexpressing cells | [1] |

| Kd | 1.2 nM | Direct binding to SMO receptor | [7] |

Table 2: Impact of SMO Mutations on this compound Potency

| SMO Mutant | Fold Increase in IC50 vs. WT | Location of Mutation | Reference |

| D473H | ~100-fold | Drug-binding pocket | [8] |

| W281C | ~40-fold | Drug-binding pocket | [8] |

| V321M | 12 to 49-fold | Drug-binding pocket | [1][9] |

| I408V | 12 to 49-fold | Drug-binding pocket | [1][9] |

| C469Y | 12 to 49-fold | Drug-binding pocket | [1][9] |

| T241M | ~3-fold | Distal to drug-binding pocket | [1] |

| A459V | ~9-fold | Distal to drug-binding pocket | [1] |

| G497W | Moderate increase | Distal to drug-binding pocket | [10] |

| W535L | Significant reduction in binding affinity | Distal to drug-binding pocket | [11][12] |

Experimental Protocols

Elucidating the structure of the this compound-SMO complex requires a multi-step process involving protein expression, purification, and either crystallization for X-ray crystallography or sample preparation for cryogenic electron microscopy (cryo-EM).

Expression and Purification of Human SMO

A common strategy for producing sufficient quantities of stable, functional SMO for structural studies involves recombinant expression in insect or mammalian cells.[3][4]

Caption: General workflow for the expression and purification of the SMO receptor.

Detailed Methodology:

-

Construct Engineering: The human SMO gene is cloned into a suitable expression vector. To enhance expression and facilitate purification, an N-terminal signal peptide (e.g., from hemagglutinin) and a C-terminal affinity tag (e.g., a polyhistidine tag followed by a TEV protease cleavage site) are often included.[2] For crystallization, a fusion protein like T4 lysozyme (T4L) or BRIL may be inserted into the third intracellular loop (ICL3) to increase the hydrophilic surface area and promote crystal contacts.

-

Expression: The SMO construct is expressed in insect cells (e.g., Spodoptera frugiperda Sf9) using the baculovirus expression system or in mammalian cells (e.g., HEK293).[2][4] Cells are grown in suspension culture and induced to express the recombinant protein.

-

Membrane Preparation: Cells are harvested and lysed, and the cell membranes containing the embedded SMO receptor are isolated by ultracentrifugation.

-

Solubilization: The membrane-bound SMO is solubilized using a mild detergent, such as n-dodecyl-β-D-maltoside (DDM), often supplemented with cholesteryl hemisuccinate (CHS) to maintain receptor stability.[4]

-

Affinity Chromatography: The solubilized SMO is purified by affinity chromatography. For a His-tagged protein, a nickel-nitrilotriacetic acid (Ni-NTA) resin is used. The column is washed to remove non-specifically bound proteins, and the SMO is eluted with a buffer containing imidazole.

-

Size-Exclusion Chromatography (SEC): As a final purification step, SEC is used to separate the monomeric, properly folded SMO from aggregates and other impurities. The protein is eluted in a buffer suitable for downstream structural studies.

Crystallization of the this compound-SMO Complex

Crystallization of membrane proteins like SMO is challenging. The lipidic cubic phase (LCP) method has been particularly successful for GPCRs.

Caption: Workflow for the crystallization of the SMO-Vismodegib complex via the LCP method.

Detailed Methodology:

-

Complex Formation: Purified SMO is incubated with an excess of this compound to ensure saturation of the binding site.

-

LCP Reconstitution: The SMO-Vismodegib complex is mixed with a lipid, typically monoolein, to form a viscous and transparent lipidic cubic phase. This is done using specialized gas-tight syringes.

-

Crystallization Setup: Nanoliter-scale drops of the protein-laden LCP are dispensed onto a glass sandwich plate using a robotic dispenser.

-

Precipitant Screening: A precipitant solution is overlaid on the LCP drops. The plate is then sealed to allow for vapor diffusion. A wide range of precipitant conditions (salts, polymers, pH) are screened to find those that induce crystallization.

-

Crystal Growth: The plates are incubated at a constant temperature (e.g., 20°C), and crystal growth is monitored over several weeks.

-

Crystal Harvesting and Data Collection: Crystals are harvested from the LCP using micro-loops, cryo-protected, and flash-frozen in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.

Cryo-EM of the this compound-SMO Complex

Cryo-EM is an increasingly powerful technique for determining the structures of membrane proteins, including GPCRs, often without the need for crystallization.

Caption: General workflow for cryo-EM structure determination of the SMO-Vismodegib complex.

Detailed Methodology:

-

Sample Preparation: A purified and concentrated sample of the SMO-Vismodegib complex is prepared.

-

Grid Preparation: A small volume (2-3 µL) of the sample is applied to a cryo-EM grid (e.g., a holey carbon grid).

-

Vitrification: The grid is blotted to create a thin film of the sample, and then rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample so rapidly that water molecules do not form ice crystals, thus preserving the native structure of the protein.

-

Data Collection: The vitrified grid is loaded into a transmission electron microscope, and a large number of images (micrographs) are collected automatically.

-

Image Processing: The collected micrographs are processed to identify individual protein particles. These particles are then classified and averaged to generate high-resolution 2D class averages.

-

3D Reconstruction: The 2D class averages are used to reconstruct a 3D map of the SMO-Vismodegib complex. An atomic model is then built into the 3D map and refined.

Conclusion

The structural elucidation of the this compound-SMO complex has provided invaluable insights into the mechanism of Hedgehog pathway inhibition. The detailed understanding of the allosteric binding pocket and the conformational changes induced by this compound has not only explained its high potency but also shed light on the mechanisms of clinical resistance. The experimental protocols outlined in this guide, from protein production to high-resolution structure determination, represent a robust framework for the continued investigation of SMO and other challenging membrane protein targets. This knowledge is critical for the rational design of novel therapeutics aimed at overcoming the challenges of drug resistance and improving patient outcomes in Hedgehog-driven cancers.

References

- 1. Genomic analysis of Smoothened inhibitor resistance in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Online Resource for GPCR Structure Determination and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Large-scale production and protein engineering of G protein-coupled receptors for structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Large-scale production and protein engineering of G protein-coupled receptors for structural studies [frontiersin.org]

- 5. Structural basis for Smoothened regulation by its extracellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Smoothened (SMO) receptor mutations dictate resistance to this compound in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Analysis of this compound resistance in D473G and W535L mutants of SMO receptor and design of novel drug derivatives using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fusion protein strategies for cryo-EM study of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacodynamics of Vismodegib in Inhibiting GLI1/GLI2

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vismodegib (Erivedge) is a first-in-class, orally bioavailable small-molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] Its primary therapeutic application is in the treatment of advanced basal cell carcinoma (BCC), where aberrant Hh pathway activation is a key oncogenic driver.[3][4][5] This document provides a detailed technical overview of the pharmacodynamics of this compound, focusing on its molecular mechanism of action, its inhibitory effects on the downstream transcription factors GLI1 and GLI2, and the standard experimental protocols used to quantify these effects.

The Hedgehog pathway is a critical regulator of cellular differentiation and proliferation during embryogenesis, but it is largely quiescent in adult tissues.[3][6] In many forms of cancer, including over 90% of BCC cases, the pathway becomes reactivated through mutations, leading to uncontrolled cell growth.[3] this compound functions by binding to and inhibiting Smoothened (SMO), a G-protein-coupled transmembrane receptor essential for Hh signal transduction.[3][6][7][8] This inhibition prevents the activation and nuclear translocation of the glioma-associated oncogene (GLI) family of transcription factors, GLI1 and GLI2, thereby blocking the expression of tumor-promoting target genes.[3][9]

The Hedgehog Signaling Pathway and this compound's Mechanism of Action

The canonical Hedgehog signaling cascade is tightly regulated and centers on the interplay between the Patched (PTCH1) and Smoothened (SMO) transmembrane proteins.

2.1 Pathway "Off" State (Absence of Hedgehog Ligand)

In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the PTCH1 receptor actively suppresses the activity of SMO.[6] This inhibition prevents SMO from localizing to the primary cilium. In the cytoplasm, a protein complex containing the Suppressor of Fused (SUFU) binds to the GLI transcription factors (primarily GLI2 and GLI3). This binding facilitates the proteolytic cleavage of GLI proteins into their shorter repressor forms (GLI-R). These repressors translocate to the nucleus and inhibit the transcription of Hh target genes. In this state, the transcription of GLI1, which functions almost exclusively as a transcriptional activator, is off.

2.2 Pathway "On" State (Presence of Hedgehog Ligand)

When an Hh ligand binds to PTCH1, the inhibitory effect of PTCH1 on SMO is relieved.[6][9] SMO is then free to translocate to the primary cilium, where it initiates a signaling cascade that disrupts the SUFU-GLI complex. This prevents the processing of GLI2 and GLI3 into their repressor forms. The full-length, activator forms of GLI2 and GLI3 (GLI-A) translocate to the nucleus, where they drive the transcription of Hh target genes.[9] These target genes include PTCH1 itself (a negative feedback mechanism) and, critically, GLI1. The newly synthesized GLI1 protein then acts as a potent transcriptional activator, amplifying the Hh signal.[10]

2.3 this compound's Point of Intervention

This compound is a competitive inhibitor that binds directly to the SMO protein.[3][11] This binding locks SMO in an inactive conformation, effectively mimicking the "off" state of the pathway even when activating mutations in PTCH1 are present or Hh ligands are overexpressed.[6][7] By inhibiting SMO, this compound prevents the activation and nuclear translocation of GLI1 and GLI2, leading to a shutdown of Hh target gene transcription and subsequent inhibition of tumor cell proliferation.[3][12]

Quantitative Pharmacodynamic Data

The inhibitory activity of this compound has been quantified across various preclinical models. The following tables summarize key pharmacodynamic parameters.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line / Model | Parameter | Value | Reference |

|---|---|---|---|---|

| GLI-Luciferase Reporter | HEPM (Human Palatal Mesenchymal) | EC50 | 2.8 nmol/L | [13] |

| GLI1 mRNA Inhibition | Medulloblastoma Allograft Model | IC50 | 0.165 µmol/L (±11.5%) | [13][14] |

| GLI1 mRNA Inhibition | D5123 Colorectal Cancer Xenograft | IC50 | 0.267 µmol/L (±4.83%) | [13][14] |

| SMO Binding (WT vs. Resistant Mutant) | C3H10T1/2 cells | IC50 (WT SMO) | 1.1 µM | [15] |

| SMO Binding (WT vs. Resistant Mutant) | C3H10T1/2 cells | IC50 (D477H Mutant) | >100 µM (100-fold resistance) |[15] |

Table 2: In Vivo and Clinical Pharmacodynamic Effects of this compound

| Study Type | Tissue / Model | Parameter Measured | Result | Reference |

|---|---|---|---|---|

| Phase I Clinical Trial | Patient Skin Biopsies | GLI1 mRNA Expression | >2-fold downregulation in ~75% of patients | [9] |

| Clinical Trial (mCRPC) | Patient Tumor Biopsies | GLI1 mRNA Expression | Median 9.8-fold decrease | [16] |

| Clinical Trial (mCRPC) | Patient Skin Biopsies | GLI1 mRNA Expression | Median 5.7-fold decrease | [16] |

| Murine Model (ICC) | Tumor Tissue | GLI1 & GLI2 Protein Levels | Significantly reduced vs. control | [17] |

| Murine Model (ICC) | Tumor Tissue | GLI1 & GLI2 mRNA Expression | Significantly reduced vs. control |[17] |

Key Experimental Protocols

The characterization of this compound's pharmacodynamic effects on GLI1 and GLI2 relies on a set of core molecular biology techniques.

4.1 GLI-Luciferase Reporter Assay

This cell-based assay is the gold standard for quantifying the activity of the Hedgehog signaling pathway and the potency of its inhibitors.

-

Principle: NIH-3T3 or other responsive cells are stably transfected with a plasmid containing the firefly luciferase gene downstream of a promoter with multiple GLI binding sites.[18][19] Activation of the Hh pathway by an agonist like Sonic Hedgehog (SHH) drives the expression of GLI1/GLI2, which in turn binds to the promoter and induces luciferase expression. The resulting luminescence is directly proportional to pathway activity and can be inhibited by compounds like this compound.[20]

-

Detailed Methodology:

-

Cell Culture: Plate GLI-reporter NIH-3T3 cells in 96-well plates and grow until confluent.[21] These cells are often co-transfected with a constitutively expressed Renilla luciferase construct for normalization.[18]

-

Serum Starvation: Replace growth medium with a low-serum medium (e.g., 0.5% calf serum) and incubate for 24 hours to reduce basal pathway activity.[21]

-

Compound Treatment: Prepare serial dilutions of this compound in the assay medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO).[19]

-

Pathway Stimulation: Add an Hh pathway agonist, such as recombinant SHH protein or SHH-conditioned medium, to all wells except for the unstimulated negative control.[18][19]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 30 hours.[19][21]

-

Cell Lysis: Remove the medium and add passive lysis buffer to each well.[21]

-

Luminescence Reading: Transfer the lysate to an opaque luminometer plate. Use a dual-luciferase assay system (e.g., Promega Dual-Glo) to sequentially measure firefly and Renilla luciferase activity in a microplate luminometer.[18][21]

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luminescence against the log of this compound concentration to determine the IC50 value.

-

4.2 Quantitative Real-Time PCR (qPCR)

This technique is used to measure changes in the mRNA expression levels of GLI1 and GLI2 following treatment with this compound.

-

Principle: Total RNA is extracted from treated cells or tissues, reverse-transcribed into complementary DNA (cDNA), and then used as a template for PCR with gene-specific primers. The amount of amplified product is measured in real-time using a fluorescent dye, allowing for the quantification of initial mRNA levels.

-

Detailed Methodology:

-

Sample Preparation: Culture cells or obtain tissue biopsies and treat with this compound or a vehicle control for a specified time.

-

RNA Extraction: Homogenize samples and extract total RNA using a reagent like TRIzol or a column-based kit (e.g., Qiagen RNeasy).[22] Assess RNA quality and quantity using a spectrophotometer.

-

Reverse Transcription (cDNA Synthesis): Reverse transcribe 1-5 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[22]

-

qPCR Reaction: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (GLI1, GLI2) and a housekeeping gene (GAPDH, TBP), and a fluorescent DNA-binding dye (e.g., SYBR Green).[22][23]

-

Thermocycling: Run the reaction on a real-time PCR machine with appropriate cycling conditions (denaturation, annealing, extension).

-

Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Calculate the relative fold change in expression compared to the control group using the 2-ΔΔCt method.

-

4.3 Western Blotting

This immunoassay is used to detect and quantify changes in GLI1 and GLI2 protein levels.

-

Principle: Proteins from cell or tissue lysates are separated by size using gel electrophoresis, transferred to a solid membrane, and then probed with antibodies specific to the target proteins (GLI1 and GLI2).

-

Detailed Methodology:

-

Protein Extraction: Lyse this compound-treated and control samples in RIPA buffer supplemented with protease and phosphatase inhibitors.[22][24]

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[24]

-

SDS-PAGE: Denature protein samples and separate them on an SDS-polyacrylamide gel based on molecular weight.[25]

-

Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[24]

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[24]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for GLI1 and GLI2.[22][26] In parallel, probe a separate membrane or the same stripped membrane with an antibody for a loading control protein (e.g., GAPDH, α-tubulin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[24]

-

Analysis: Quantify band intensity using densitometry software and normalize the target protein signal to the loading control.

-

Conclusion

This compound is a potent and highly specific inhibitor of the Hedgehog signaling pathway. Its pharmacodynamic profile is characterized by direct, high-affinity binding to the SMO receptor, which results in the functional inhibition of the downstream transcriptional effectors GLI1 and GLI2. This mechanism effectively suppresses the expression of Hh target genes responsible for tumor proliferation and survival. The inhibitory effects of this compound on GLI1 and GLI2 have been robustly quantified at the levels of target gene transcription and protein expression using standard in vitro and in vivo assays. This in-depth understanding of its pharmacodynamics underpins its clinical success in treating Hedgehog-driven malignancies and provides the foundation for developing next-generation therapies and strategies to overcome clinical resistance.[12]

References

- 1. This compound in basal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of basal cell carcinoma: results and implications of the ERIVANCE BCC trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

- 5. This compound: First-in-Class Hedgehog Pathway Inhibitor for Metastatic or Locally Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. youtube.com [youtube.com]

- 9. Profile of this compound and its potential in the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Smoothened (SMO) receptor mutations dictate resistance to this compound in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Pharmacokinetic-pharmacodynamic analysis of this compound in preclinical models of mutational and ligand-dependent Hedgehog pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacodynamic study of the oral hedgehog pathway inhibitor, this compound, in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacological Inhibition of Sonic Hedgehog Signaling Suppresses Tumor Development in a Murine Model of Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. web.stanford.edu [web.stanford.edu]

- 22. portlandpress.com [portlandpress.com]

- 23. Measuring Expression Levels of Endogenous Gli Genes by Immunoblotting and Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Gli promotes tumor progression through regulating epithelial-mesenchymal transition in non–small-cell lung cancer | springermedizin.de [springermedizin.de]

- 25. Suppressive GLI2 fragment enhances liver metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. GLI2 (E7R1N) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

Vismodegib: A Chemical Probe for Interrogating the Hedgehog Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Vismodegib (GDC-0449), a first-in-class, potent, and selective small-molecule inhibitor of the Hedgehog (Hh) signaling pathway, has emerged as a critical chemical probe for dissecting the intricate mechanisms of this essential developmental and oncogenic pathway. By specifically targeting the G protein-coupled receptor Smoothened (SMO), this compound provides a powerful tool to investigate the functional consequences of Hh pathway inhibition in a variety of research and preclinical settings. This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, and offers detailed experimental protocols for its application in Hedgehog pathway research. Furthermore, it includes visualizations of the Hedgehog signaling pathway, this compound's mechanism of action, and a typical experimental workflow to facilitate a deeper understanding of its utility as a chemical probe.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development, tissue patterning, and adult tissue homeostasis.[1][2] Aberrant activation of this pathway is implicated in the pathogenesis of several human cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[2][3] The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its transmembrane receptor Patched (PTCH).[4][5] In the absence of a ligand, PTCH tonically inhibits the activity of Smoothened (SMO), a seven-transmembrane protein.[3][6] Ligand binding to PTCH relieves this inhibition, allowing SMO to transduce the signal downstream. This leads to the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and regulate the expression of Hh target genes involved in cell proliferation, survival, and differentiation.[7][8]

This compound as a Chemical Probe

This compound is a synthetic, orally bioavailable small molecule that acts as a potent and specific antagonist of the SMO receptor.[9][10] Its discovery through high-throughput screening and subsequent chemical optimization has provided researchers with a valuable tool to modulate the Hh pathway with high precision.[11]

Mechanism of Action

This compound exerts its inhibitory effect by binding directly to the seven-transmembrane domain of the SMO protein.[4][6] This binding allosterically inhibits SMO, preventing the conformational changes necessary for its activation and subsequent downstream signaling.[4] By locking SMO in an inactive state, this compound effectively blocks the entire Hh signaling cascade, leading to the suppression of GLI-mediated gene transcription.[5]

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. This compound: the Proof of Concept in Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and safety of this compound in patients with advanced solid malignancies and hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound | C19H14Cl2N2O3S | CID 24776445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Early Development and Synthesis of Vismodegib: A Technical Guide

Abstract: Vismodegib (GDC-0449, marketed as Erivedge®) represents a significant milestone in targeted cancer therapy as the first Hedgehog (Hh) signaling pathway inhibitor approved for medical use. Its development provided a proof-of-concept for targeting aberrant pathway signaling in oncology. This document provides a detailed technical overview of the early discovery, mechanism of action, preclinical and clinical development, and chemical synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and Introduction

This compound was discovered by Genentech through high-throughput screening of a small-molecule library, followed by medicinal chemistry optimization, under a collaboration with Curis, Inc.[1][2][3]. The development targeted the Hedgehog (Hh) signaling pathway, a critical regulator of cell growth and differentiation during embryogenesis that is largely inactive in adult tissues.[4] In certain cancers, particularly basal cell carcinoma (BCC), the pathway becomes aberrantly reactivated, driving tumorigenesis.[4][5] Approximately 90% of BCC tumors feature loss-of-function mutations in the Patched1 (PTCH1) gene, a negative regulator of the pathway.[6] This understanding provided a strong rationale for developing an inhibitor.[7]

This compound was the first-in-class Hh pathway inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) on January 30, 2012, for the treatment of adults with metastatic basal cell carcinoma or locally advanced basal cell carcinoma that has recurred after surgery or for patients who are not candidates for surgery or radiation.[1][8]

Mechanism of Action

The Hedgehog signaling pathway is a complex cascade that, in its canonical form, is initiated by the binding of a Hedgehog ligand (e.g., Sonic hedgehog, SHH) to the 12-pass transmembrane receptor Patched1 (PTCH1).[9] In the absence of a ligand, PTCH1 inhibits the activity of Smoothened (SMO), a 7-transmembrane protein.[10] This inhibition prevents the downstream activation of the GLI family of transcription factors (GLI1, GLI2, GLI3).

In many basal cell carcinomas, mutations in PTCH1 or activating mutations in SMO lead to constitutive, ligand-independent activation of the pathway.[4][8] this compound functions by directly binding to and inhibiting the SMO protein.[5][11] This action blocks the downstream signaling cascade, preventing the activation and nuclear translocation of GLI transcription factors and thereby inhibiting the expression of target genes involved in cell proliferation and survival.[2][10]

Preclinical Development

This compound was identified as a potent and selective inhibitor of the Hh pathway.[12] Preclinical studies demonstrated its ability to suppress Hh signaling and exert antitumor activity in various cancer models.

In Vitro Pharmacology

The potency of this compound was established in cell-based assays. It targets SMO with high affinity and effectively inhibits the downstream transcription of Hh target genes like GLI1.

| Parameter | Value | Cell/Assay System | Reference |

| IC₅₀ (Hedgehog Inhibition) | 3 nM | Cell-free assay | [13] |

| EC₅₀ (GLI-Luciferase Reporter) | 2.8 nM | Human palatal mesenchymal cell line | [12] |

| IC₅₀ (Gli1 Inhibition) | 0.165 µM (±11.5%) | Ptch+/- allograft medulloblastoma model | [14] |

| IC₅₀ (Gli1 Inhibition) | 0.267 µM (±4.83%) | D5123 colorectal cancer model | [14] |

| IC₅₀ (P-glycoprotein Inhibition) | 3.0 µM | Cell-free assay | [13] |

Preclinical Pharmacokinetics and Efficacy

This compound exhibited favorable pharmacokinetic properties across multiple preclinical species, characterized by low clearance and good oral bioavailability.[12][15] In vivo studies using a Ptch+/- allograft model of medulloblastoma, where tumor growth is driven by Hh pathway mutations, showed that oral administration of this compound led to significant tumor regression at doses of 25 mg/kg and above.[12][16]

| Species | Clearance | Oral Bioavailability | Reference |

| Mouse | Low | Good | [12][16] |

| Rat | Very Low | Good | [12][16] |

| Dog | Very Low | Good | [12][16] |

| Monkey | Moderate | Good | [12] |

Experimental Protocol: GLI1 Inhibition Assay in Tumor Xenografts

The following provides a representative methodology for assessing the pharmacodynamic effects of this compound in preclinical tumor models.

-

Model System: Nude mice bearing subcutaneous patient-derived colorectal cancer xenografts (e.g., D5123 model) exhibiting ligand-dependent Hh pathway activation.[12]

-

Dosing: Animals are administered this compound orally (e.g., 25-100 mg/kg) or vehicle control once daily.[12]

-

Sample Collection: At specified time points post-dosing (e.g., 4, 8, 24 hours), cohorts of mice are euthanized. Tumors and plasma are collected and flash-frozen.

-

RNA Extraction: Total RNA is isolated from tumor tissue using standard methods (e.g., TRIzol reagent followed by column purification).

-

Quantitative RT-PCR: The expression level of the Hh target gene GLI1 is quantified.

-

Reverse transcription of RNA to cDNA is performed.

-

Real-time PCR is conducted using primers specific for human GLI1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Data Analysis: The relative GLI1 mRNA levels are calculated using the ΔΔCt method. The percentage of GLI1 inhibition is determined by comparing the expression in treated tumors to vehicle-treated controls. This is then correlated with plasma concentrations of this compound to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[14]

Clinical Development

The clinical development of this compound focused on patients with advanced basal cell carcinoma (aBCC), where the Hh pathway is the primary oncogenic driver.

Human Pharmacokinetics

This compound exhibits unusual, non-linear pharmacokinetics in humans.[17] Its absorption is saturable, and it is highly bound (>99%) to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG).[4][15] The binding to AAG is a key determinant of its pharmacokinetic profile.[15]

| Parameter | Value | Condition | Reference(s) |

| Bioavailability (single dose) | 31.8% | - | [5][17] |

| Time to Peak (Tmax) | ~2.4 days | - | [4] |

| Volume of Distribution (Vd) | 16.4 - 26.6 L | - | [4][17] |

| Plasma Protein Binding | >99% | - | [5][17] |

| Elimination Half-life (t½) | ~12 days | After a single dose | [5][17] |

| Elimination Half-life (t½) | ~4 days | After continuous daily dosing | [5][17] |

| Primary Elimination Route | Feces (82%) | Unchanged drug and metabolites | [5][17] |

| Metabolism | Minor substrate of CYP2C9, CYP3A4 | >98% circulates as parent drug | [4][5][17] |

Pivotal ERIVANCE BCC Trial

The approval of this compound was primarily based on the results of the ERIVANCE BCC study, a Phase II, international, multicenter, single-arm trial.[18]

The trial demonstrated that this compound produced clinically meaningful and durable tumor responses in patients with advanced BCC for whom there were no effective treatment options.[18][19]

| Endpoint (Independent Review) | Metastatic BCC (n=33) | Locally Advanced BCC (n=71) | Reference |

| Objective Response Rate (ORR) | 30% | 43% | [18][19] |

| Complete Response | 0% | 21% (from other sources) | [19] |

| Partial Response | 30% | 22% (from other sources) | [19] |

| Median Progression-Free Survival (PFS) | 9.5 months | 9.5 months | [18] |

Chemical Synthesis